molecular formula C5H11ClO2 B1348766 1-Chloro-3-ethoxypropan-2-ol CAS No. 4151-98-8

1-Chloro-3-ethoxypropan-2-ol

Cat. No. B1348766
CAS RN: 4151-98-8
M. Wt: 138.59 g/mol
InChI Key: XHIINWKFCZSGNY-UHFFFAOYSA-N
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Description

1-Chloro-3-ethoxypropan-2-ol, commonly known as CEPO, is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields1.



Synthesis Analysis

The synthesis of 1-Chloro-3-ethoxypropan-2-ol involves a reaction with ammonia at 80 - 90℃ for 4 hours2.



Molecular Structure Analysis

The molecular formula of 1-Chloro-3-ethoxypropan-2-ol is C5H11ClO2. Its molecular weight is 138.59 g/mol12.



Chemical Reactions Analysis

The specific chemical reactions involving 1-Chloro-3-ethoxypropan-2-ol are not readily available in the search results. More detailed information may be found in specialized chemical databases or scientific literature.



Physical And Chemical Properties Analysis

The boiling point of 1-Chloro-3-ethoxypropan-2-ol is not readily available in the search results3. More detailed physical and chemical properties may be found in specialized chemical databases or scientific literature.


Scientific Research Applications

    • Application : Chloro-containing molecules like Brinzolamide and Dorzolamide are used as carbonic anhydrase inhibitors . These substances are prohibited in sports after systemic administration .
    • Method : The metabolite patterns of these substances are evaluated after ophthalmic (eye drop) and systemic (oral) administration to pigs . The analysis of the parent drug as well as their metabolites are planned by means of liquid chromatography coupled to high resolution mass spectrometry .
    • Results : Preliminary results showed that the metabolism of Brinzolamide and Dorzolamide differs for the different application routes .
    • Application : Chloro-containing molecules are used in the synthesis of diverse biological agents and drugs in the pharmaceutical industries .
    • Method : The review describes the recent advances in the synthesis of chlorine containing heterocyclic compounds .
    • Results : More than 250 FDA approved chlorine containing drugs were available in the market and many pharmaceutically important drug candidates are in pre-clinical trials .

Safety And Hazards

Handling of 1-Chloro-3-ethoxypropan-2-ol requires precautions such as keeping away from heat/sparks/open flames/hot surfaces, avoiding contact with air and water due to possible violent reactions and flash fire, and using personal protective equipment as required2.


Future Directions

The future directions of 1-Chloro-3-ethoxypropan-2-ol are not readily available in the search results. This information might be found in specialized chemical databases or scientific literature.


Relevant Papers
Unfortunately, specific papers related to 1-Chloro-3-ethoxypropan-2-ol were not found in the search results. For a more comprehensive review, I recommend searching academic databases or scientific journals related to chemistry and chemical engineering.


properties

IUPAC Name

1-chloro-3-ethoxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClO2/c1-2-8-4-5(7)3-6/h5,7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHIINWKFCZSGNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00338214
Record name 1-chloro-3-ethoxypropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-3-ethoxypropan-2-ol

CAS RN

4151-98-8
Record name 1-Chloro-3-ethoxy-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4151-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-chloro-3-ethoxypropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-CHLORO-3-ETHOXY-2-PROPANOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
SS Thakur, WJ Li, CK Shin… - … , Biological, and Chemical …, 2006 - Wiley Online Library
The highly enantioselective hydrolytic kinetic resolution (HKR) of racemic terminal epoxides by new bimetallic chiral (salen)Co provides a operationally very simple protocol for the …
Number of citations: 34 onlinelibrary.wiley.com
VF Mironov, AV Nemtarev, OV Tsepaeva… - Molecules, 2021 - mdpi.com
It has been shown for a wide range of epoxy compounds that their interaction with triphenylphosphonium triflate occurs with a high chemoselectivity and leads to the formation of (2-…
Number of citations: 12 www.mdpi.com
PW Kent, KR Wood - Rodd's Chemistry of Carbon Compounds, 1964 - Elsevier
Publisher Summary This chapter reviews the trihydric alcohols, their ethers, including cyclic ethers of the glycidol type, esters, and compounds in which one, two, or all the three hydroxyl …
Number of citations: 0 www.sciencedirect.com

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